Metoserpate

Vue d'ensemble

Description

Méthodes De Préparation

Le métosérpate peut être synthétisé selon plusieurs voies. Une méthode courante implique la méthylation de l'ester méthylique de l'épi-réserpique-18 acide. Les conditions réactionnelles impliquent généralement l'utilisation de méthanol et d'un catalyseur approprié . Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions réactionnelles similaires, mais optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Le métosérpate subit diverses réactions chimiques, notamment :

Oxydation : Le métosérpate peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de produits oxydés correspondants.

Réduction : La réduction du métosérpate peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.

Les réactifs et conditions courants utilisés dans ces réactions comprennent le méthanol, l'hydrure de lithium et d'aluminium et les halogènes. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Mécanisme d'action

Le mécanisme d'action du métosérpate implique sa capacité à se lier à des cibles moléculaires et des voies spécifiques. Dans le contexte de la maladie d'Alzheimer, le métosérpate s'est avéré inhiber le TNFα, réduisant ainsi les dommages neuronaux et l'inflammation . Les cibles moléculaires et les voies impliquées dans ce processus comprennent la voie de signalisation du TNFα, qui joue un rôle crucial dans la réponse inflammatoire .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of metoserpate involves its ability to bind to specific molecular targets and pathways. In the context of Alzheimer’s disease, this compound has been shown to inhibit TNFα, thereby reducing neuronal damage and inflammation . The molecular targets and pathways involved in this process include the TNFα signaling pathway, which plays a crucial role in the inflammatory response .

Comparaison Avec Des Composés Similaires

Le métosérpate est unique parmi les alcaloïdes de la yohimbine en raison de ses caractéristiques structurales et de ses propriétés pharmacologiques spécifiques. Des composés similaires comprennent :

Yohimbine : Un alcaloïde naturel présentant des caractéristiques structurales similaires, mais des effets pharmacologiques différents.

Résérpine : Un autre alcaloïde de la yohimbine avec des applications thérapeutiques distinctes, en particulier dans le traitement de l'hypertension.

Corynantheine : Un précurseur des alcaloïdes de la yohimbine avec des caractéristiques structurales similaires.

Le métosérpate se distingue par son origine synthétique et ses applications spécifiques en médecine vétérinaire et dans la recherche sur la maladie d'Alzheimer .

Activité Biologique

Metoserpate, a synthetic compound initially developed as an antihypertensive agent, has shown promising biological activities beyond its original purpose. Recent studies have explored its potential in treating various conditions, including neurodegenerative diseases and behavioral disorders in poultry. This article discusses the biological activity of this compound, supported by case studies, research findings, and data tables.

1. Overview of this compound

This compound is a synthetic compound that acts as a peripheral vasodilator. It was primarily used to manage hypertension but has gained attention for its potential applications in other fields, particularly in neurobiology and veterinary medicine.

2. Biological Activity

2.1 Neuroinflammation and Alzheimer's Disease

Recent research indicates that this compound may inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in neuroinflammation associated with Alzheimer's disease (AD). A study utilized molecular docking and dynamics simulations to assess this compound's interaction with TNF-α.

Key Findings:

- Stable Interaction : Molecular docking studies revealed a stable interaction between this compound and TNF-α over 100 ns, suggesting its potential as a therapeutic agent for AD management.

- Binding Affinity : The binding affinity of this compound was recorded at -1.1 kJ/mol, indicating a strong interaction with key amino acid residues involved in TNF-α signaling pathways (Table 1) .

| Compound | Binding Affinity (kJ/mol) | Key Amino Acid Residues Involved |

|---|---|---|

| This compound | -1.1 | Gln102 |

| Yohimbine | -1.0 | Gln102 |

2.2 Treatment of Hysteria in Poultry

In veterinary medicine, this compound hydrochloride has been effective in treating hysteria in replacement pullets. A clinical study involved administering this compound to affected flocks, demonstrating significant improvements.

Case Study:

- Clinical Trials : Fifteen flocks of replacement pullets were treated with this compound hydrochloride at dosages of 4 mg/kg on day one and 2 mg/kg on days five and nine.

- Results : The treatment proved effective and safe, alleviating symptoms of hysteria without adverse effects .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, its role as a TNF-α inhibitor suggests it may exert anti-inflammatory effects that could be beneficial in various inflammatory conditions.

Proposed Mechanisms:

- Inhibition of Cytokine Production : By inhibiting TNF-α, this compound may reduce neuronal damage and inflammation, which are critical factors in the progression of Alzheimer's disease.

- Behavioral Modulation : In poultry, its calming effects could be linked to neurotransmitter modulation, although specific pathways remain to be fully characterized.

4. Future Research Directions

Further studies are needed to explore the full spectrum of biological activities associated with this compound. Key areas for future research include:

- Long-term Efficacy in Neurodegenerative Diseases : Investigating the chronic effects of this compound on cognitive function and neuroinflammation in animal models of AD.

- Mechanistic Studies : Elucidating the exact biochemical pathways through which this compound exerts its effects on TNF-α and other inflammatory mediators.

- Broader Applications : Assessing its potential use in other psychiatric or neurological disorders beyond those currently studied.

Propriétés

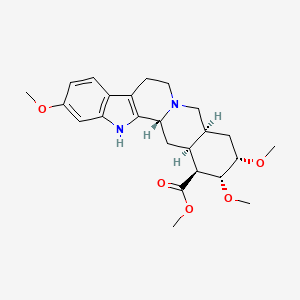

IUPAC Name |

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGCYQVKNKEGRQ-SXLQGMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048266 | |

| Record name | Metoserpate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178-28-5 | |

| Record name | Metoserpate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoserpate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoserpate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOSERPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G4L02XQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.